molecular formula C12H12F3NO2S B14387611 2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole CAS No. 88575-34-2

2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole

Cat. No.: B14387611
CAS No.: 88575-34-2
M. Wt: 291.29 g/mol
InChI Key: RUMXWTWAISURBD-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole is a synthetic organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out by adding 2,3,3-trimethylindole to concentrated sulfuric acid and cooling the mixture to 0–5°C . The subsequent introduction of the trifluoromethanesulfonyl group can be achieved using reagents such as trifluoromethanesulfonic anhydride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride for sulfonylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-5-(trifluoromethanesulfonyl)-3H-indole is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88575-34-2

Molecular Formula

C12H12F3NO2S

Molecular Weight

291.29 g/mol

IUPAC Name

2,3,3-trimethyl-5-(trifluoromethylsulfonyl)indole

InChI

InChI=1S/C12H12F3NO2S/c1-7-11(2,3)9-6-8(4-5-10(9)16-7)19(17,18)12(13,14)15/h4-6H,1-3H3

InChI Key

RUMXWTWAISURBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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